2-Amino-3-hydroxybut-2-enoic acid

Catalog No.
S14510614
CAS No.
71264-07-8
M.F
C4H7NO3
M. Wt
117.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-hydroxybut-2-enoic acid

CAS Number

71264-07-8

Product Name

2-Amino-3-hydroxybut-2-enoic acid

IUPAC Name

2-amino-3-hydroxybut-2-enoic acid

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

InChI

InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h6H,5H2,1H3,(H,7,8)

InChI Key

VACMTKGMNYPSRC-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O)N)O

2-Amino-3-hydroxybut-2-enoic acid, also known as 2-amino-3-hydroxybutanoic acid, is an organic compound classified as an α-amino acid. It features a butenoic acid structure with an amino group at position 2 and a hydroxy group at position 3. The molecular formula for this compound is C4H7NO3C_4H_7NO_3, and it has a molecular weight of approximately 117.1 g/mol . The compound is characterized by its unsaturated nature due to the presence of a double bond in the butenoic acid moiety.

Typical of amino acids and unsaturated compounds, including:

  • Esterification: Reacting with alcohols to form esters.
  • Deamination: Removal of the amino group, leading to the formation of corresponding keto acids.
  • Hydrogenation: Addition of hydrogen across the double bond, converting it into a saturated compound.
  • Decarboxylation: Loss of carbon dioxide, which can occur under certain conditions.

These reactions are significant for synthesizing derivatives or related compounds that may have different biological activities or applications.

Research indicates that 2-amino-3-hydroxybut-2-enoic acid exhibits notable biological activities, including:

  • Neuroprotective Effects: Potentially protecting neurons from damage, which could have implications in neurodegenerative diseases.
  • Antioxidant Properties: Acting as a scavenger of free radicals, thereby reducing oxidative stress in cells.
  • Metabolic Role: Serving as an intermediate in various metabolic pathways, particularly in amino acid metabolism.

The specific mechanisms behind these activities are still under investigation, highlighting the need for further research.

Several synthesis methods for 2-amino-3-hydroxybut-2-enoic acid have been documented:

  • Amino Acid Derivative Synthesis: Starting from simple amino acids like serine or threonine through modifications involving hydroxy and amino groups.
  • Chemical Synthesis: Utilizing organic synthesis techniques involving multiple steps such as alkylation and hydrolysis.
  • Biocatalysis: Employing enzymes to catalyze the formation of this compound from precursors in a more environmentally friendly manner.

These methods vary in terms of yield, purity, and environmental impact.

Interaction studies involving 2-amino-3-hydroxybut-2-enoic acid have revealed its potential interactions with various biological molecules:

  • Enzyme Interactions: It may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding: Preliminary studies suggest it might interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Further investigations are necessary to elucidate these interactions fully and their implications for health and disease.

Several compounds share structural similarities with 2-amino-3-hydroxybut-2-enoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
3-Hydroxybutanoic AcidC4H8O3Saturated form; lacks the amino group
2-Amino-3-hydroxybutanoic AcidC4H9NO3Similar structure but saturated; more stable
β-AlanineC3H7NO2Non-hydroxylated; commonly used in supplements
L-ThreonineC4H9NO3Contains an additional hydroxyl group; essential amino acid

Uniqueness

What sets 2-amino-3-hydroxybut-2-enoic acid apart is its unique combination of an unsaturated bond alongside the amino and hydroxy functional groups. This structural configuration may confer distinct biological activities that are not present in its saturated or simpler counterparts.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

117.042593085 g/mol

Monoisotopic Mass

117.042593085 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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